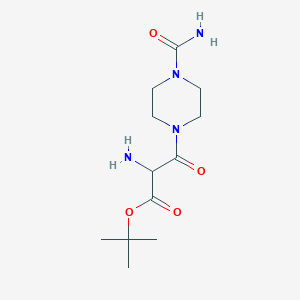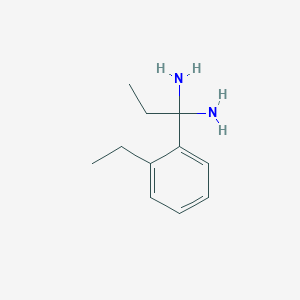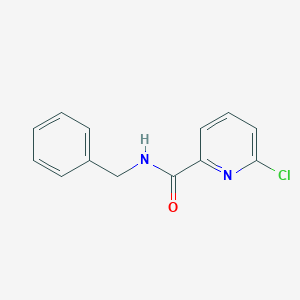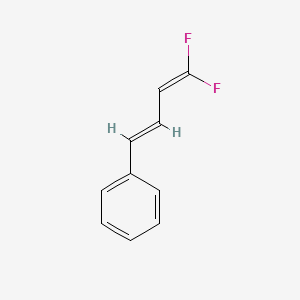
1,1-Difluoro-4-phenyl-1,3-butadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-4-phenyl-1,3-butadiene is an organic compound characterized by the presence of two fluorine atoms and a phenyl group attached to a butadiene backbone. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1,1-Difluoro-4-phenyl-1,3-butadiene typically involves the reaction of acetophenone with methyl-difluoroacetate. This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,1-Difluoro-4-phenyl-1,3-butadiene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Difluoro-4-phenyl-1,3-butadiene has several applications in scientific research:
Biology: The compound’s interactions with biological molecules are explored to understand its potential as a bioactive agent.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism by which 1,1-Difluoro-4-phenyl-1,3-butadiene exerts its effects involves its interaction with specific molecular targets. The compound’s fluorine atoms and phenyl group play crucial roles in its reactivity and interactions. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level .
Comparison with Similar Compounds
1,1-Difluoro-4-phenyl-1,3-butadiene can be compared with other similar compounds, such as:
- 4,4-Difluoro-1-phenyl-1,3-butanedione
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
These compounds share structural similarities but differ in the number and position of fluorine atoms. The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these related compounds .
Properties
Molecular Formula |
C10H8F2 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
[(1E)-4,4-difluorobuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C10H8F2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+ |
InChI Key |
RJMIJTCQUMTFSQ-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-(4-chlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B14115484.png)
![2,3-bis({4-[bis(4-methoxyphenyl)amino]phenyl})-N,N-bis(4-methoxyphenyl)quinoxalin-6-amine](/img/structure/B14115491.png)

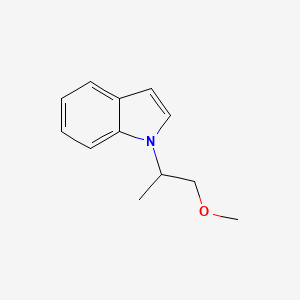

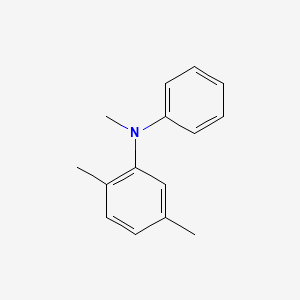
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B14115522.png)
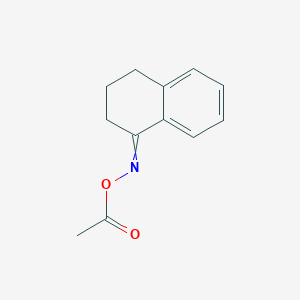
![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-5-(2,2,2-trifluoroacetamido)oxan-2-yl]methyl acetate](/img/structure/B14115534.png)
